molecular formula C26H21N3 B12567052 1H-Indole, 3-(di-1H-indol-3-ylmethyl)-1-methyl- CAS No. 444144-68-7

1H-Indole, 3-(di-1H-indol-3-ylmethyl)-1-methyl-

Cat. No.: B12567052
CAS No.: 444144-68-7
M. Wt: 375.5 g/mol
InChI Key: BFNZXOWICUDYBZ-UHFFFAOYSA-N
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Description

1H-Indole, 3-(di-1H-indol-3-ylmethyl)-1-methyl- is a complex organic compound belonging to the indole family. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique structure with multiple indole units, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole, 3-(di-1H-indol-3-ylmethyl)-1-methyl- typically involves the reaction of indole derivatives with aldehydes under acidic conditions. One common method is the solvent-free addition of indole to aldehydes, which can be catalyzed by calcium oxide (CaO) in the presence of paraformaldehyde . This reaction is carried out under neat conditions, meaning no solvent is used, which makes the process more environmentally friendly.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and reaction parameters is crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Indole, 3-(di-1H-indol-3-ylmethyl)-1-methyl- undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogenation using bromine (Br2) in acetic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid, while reduction can produce indole-3-methanol.

Scientific Research Applications

1H-Indole, 3-(di-1H-indol-3-ylmethyl)-1-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indole, 3-(di-1H-indol-3-ylmethyl)-1-methyl- involves its interaction with various molecular targets and pathways. It is known to suppress cell proliferation and induce apoptosis in cancer cells . The compound’s electron-rich indole rings allow it to interact with electrophilic sites in biological molecules, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indole, 3-(di-1H-indol-3-ylmethyl)-1-methyl- is unique due to its multiple indole units, which enhance its biological activity and make it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions also adds to its uniqueness.

Properties

CAS No.

444144-68-7

Molecular Formula

C26H21N3

Molecular Weight

375.5 g/mol

IUPAC Name

3-[bis(1H-indol-3-yl)methyl]-1-methylindole

InChI

InChI=1S/C26H21N3/c1-29-16-22(19-10-4-7-13-25(19)29)26(20-14-27-23-11-5-2-8-17(20)23)21-15-28-24-12-6-3-9-18(21)24/h2-16,26-28H,1H3

InChI Key

BFNZXOWICUDYBZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65

Origin of Product

United States

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